Product packaging for 3-Propyl-2,5-dihydro-1,2-oxazol-5-one(Cat. No.:)

3-Propyl-2,5-dihydro-1,2-oxazol-5-one

Cat. No.: B8677611
M. Wt: 127.14 g/mol
InChI Key: HFWFOAUDCOJZDK-UHFFFAOYSA-N
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Description

3-Propyl-2,5-dihydro-1,2-oxazol-5-one (CAS 92745-96-5) is a chemical compound with the molecular formula C 6 H 9 NO 2 and a molecular weight of 127.14 g/mol . This reagent features a core 5-membered isoxazolone heterocyclic ring, a structure of significant interest in medicinal and organic chemistry . While specific biological studies on this propyl derivative are not extensively reported in the literature, the isoxazolone scaffold is recognized as a privileged structure in drug discovery. Related analogs are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them valuable scaffolds for the development of novel therapeutic agents . Researchers value this core structure for its potential as a bioisostere and its utility in the synthesis of more complex molecules . The compound is intended for research purposes only and is not meant for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B8677611 3-Propyl-2,5-dihydro-1,2-oxazol-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-propyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C6H9NO2/c1-2-3-5-4-6(8)9-7-5/h4,7H,2-3H2,1H3

InChI Key

HFWFOAUDCOJZDK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)ON1

Origin of Product

United States

Synthetic Methodologies for 3 Propyl 2,5 Dihydro 1,2 Oxazol 5 One and Its Derivatives

Strategies for the Construction of the 2,5-Dihydro-1,2-oxazol-5-one Ring System

The formation of the 2,5-dihydro-1,2-oxazol-5-one core can be achieved through several primary strategies, including the cyclization of linear molecules, cycloaddition reactions, and the chemical transformation of other heterocyclic structures.

One of the most direct methods for forming five-membered heterocycles is the intramolecular cyclization of a suitably functionalized acyclic precursor. For the 2,5-dihydro-1,2-oxazol-5-one ring, this often involves the formation of N-O and C-O bonds in a single cyclization step. A common approach is the dehydrative cyclization of β-hydroxy hydroxamic acids. To synthesize the 3-propyl derivative specifically, the synthesis would commence with a precursor such as N-hydroxy-2-hydroxypentanamide. The removal of a water molecule, often promoted by acid or a dehydrating agent, would then facilitate ring closure to yield the target heterocycle.

Another related approach involves the cyclization of N-(β-hydroxyethyl)amides, which is a widely used method for producing 2-oxazolines. nih.gov This can be adapted for the synthesis of the oxazol-5-one ring system by using appropriate starting materials.

The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for constructing five-membered heterocyclic rings. organic-chemistry.org Specifically, the reaction between a nitrile oxide (as the 1,3-dipole) and a dipolarophile containing a multiple bond is a key method for synthesizing isoxazole (B147169) and isoxazoline (B3343090) derivatives. mdpi.comresearchgate.net

To obtain a 3-propyl substituted ring, the required 1,3-dipole would be butyronitrile (B89842) oxide (CH₃CH₂CH₂C≡N⁺-O⁻). This nitrile oxide can be generated in situ from the corresponding hydroximoyl halide. The choice of the dipolarophile is critical for obtaining the desired 2,5-dihydro-1,2-oxazol-5-one structure. While reactions with simple alkenes yield 2-isoxazolines and reactions with alkynes produce isoxazoles, the formation of the oxazol-5-one requires a dipolarophile such as a ketene (B1206846) or a related equivalent that can provide the carbonyl group at the 5-position of the ring. organic-chemistry.orgacs.org The regioselectivity of this cycloaddition is a crucial factor that determines the final arrangement of substituents on the heterocyclic ring. mdpi.com

The 2,5-dihydro-1,2-oxazol-5-one ring system can also be accessed through the chemical modification or rearrangement of other existing heterocyclic structures. One such pathway is the acid-catalyzed isomerization of substituted azetidines. For instance, research has shown that 3-amido-2-phenyl azetidines can undergo a stereospecific ring-opening isomerization to form 2-oxazolines in the presence of a Lewis acid like copper(II) triflate. mdpi.com This strategy involves the cleavage of the four-membered azetidine (B1206935) ring and subsequent re-cyclization to form the more stable five-membered oxazoline (B21484) ring. mdpi.com By selecting an azetidine precursor with appropriate substituents, this method could be adapted to yield the 2,5-dihydro-1,2-oxazol-5-one core.

Additionally, ring-opening reactions of other isoxazolone derivatives can provide insight into the stability and potential rearrangement pathways of this heterocyclic system. researchgate.netacs.org While many such reactions lead to acyclic products, specific rearrangements, such as the base-promoted Boulton–Katritzky rearrangement, demonstrate the potential for transforming one heterocyclic system into another. nih.gov

Regioselective and Stereoselective Synthesis of 3-Propyl-2,5-dihydro-1,2-oxazol-5-one Analogues

Control over regioselectivity and stereoselectivity is paramount when synthesizing complex molecules. In the context of this compound analogues, these principles dictate the precise placement of functional groups and their spatial orientation.

During 1,3-dipolar cycloaddition reactions, the regioselectivity—that is, the orientation of the nitrile oxide addition to an unsymmetrical dipolarophile—is a key consideration. nuph.edu.uanih.gov This selectivity is often explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the outcome. mdpi.com For the synthesis of 3-propyl analogues, the electronic and steric properties of the substituents on both the butyronitrile oxide and the dipolarophile must be carefully chosen to favor the formation of the desired regioisomer. mdpi.comresearchgate.net

Stereoselectivity becomes important when the reaction creates one or more chiral centers. For example, if a substituted dipolarophile is used in a cycloaddition reaction, the approach of the nitrile oxide can lead to different diastereomers. The development of stereoselective methods, often employing chiral catalysts or auxiliaries, is a significant goal in synthetic organic chemistry to produce enantiomerically pure compounds.

Contemporary Synthetic Techniques Applied to 2,5-Dihydro-1,2-oxazol-5-one Synthesis

Modern synthetic chemistry has embraced new technologies to improve reaction efficiency, reduce waste, and shorten reaction times. These techniques are applicable to the synthesis of heterocyclic compounds like 2,5-dihydro-1,2-oxazol-5-ones.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods.

This technique has been successfully applied to the synthesis of related heterocyclic systems, such as oxazol-5-ones and 2-oxazolines. researchgate.netresearchgate.netnih.gov For example, the synthesis of pyrazole-containing 2,4-disubstituted oxazol-5-ones was achieved in 2.5–4 hours by conventional heating, whereas the same reaction under microwave irradiation was completed in a significantly shorter timeframe, also resulting in improved yields. The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture. This protocol is highly suitable for cyclization and cycloaddition reactions used to construct the 2,5-dihydro-1,2-oxazol-5-one ring.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Oxazol-5-one Derivatives

ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction Time2.5 - 4 hours5 - 10 minutes
YieldModerate to GoodGood to Excellent (Often higher than conventional)
ConditionsReflux in acetic anhydride (B1165640)Irradiation in an open vessel nih.gov

Table of Mentioned Compounds

Continuous Flow Chemistry Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for chemical synthesis. While specific literature detailing the continuous flow synthesis of this compound is not extensively documented, the principles have been successfully applied to structurally related heterocycles, such as oxazoles and various tricyclic systems, suggesting high potential for adaptation. mtak.hudurham.ac.ukuc.pt

For instance, a fully automated flow synthesis for 4,5-disubstituted oxazoles has been developed, combining reagent streams that pass through packed-bed reactors containing immobilized catalysts or scavengers to facilitate cyclization and purification. durham.ac.uk A similar strategy could be envisioned for isoxazol-5-ones, where precursors like a β-keto ester (e.g., ethyl 3-oxohexanoate), hydroxylamine (B1172632), and an aldehyde are pumped through sequential reactor coils and purification cartridges to yield the final product without isolation of intermediates. mdpi.compreprints.org This approach minimizes the risks associated with handling potentially hazardous reagents and allows for the safe exploration of a wider range of reaction conditions. uc.pt

Table 1: Potential Advantages of Continuous Flow Synthesis for Isoxazolones

Feature Benefit in Isoxazolone Synthesis
Enhanced Heat Transfer Efficiently manages heat from exothermic condensation/cyclization reactions, preventing side product formation.
Precise Control Optimizes residence time and stoichiometry for multi-component reactions, improving yield and purity.
Safety Safely handles potentially unstable intermediates by generating and consuming them in situ within the flow reactor.
Scalability Allows for straightforward scaling of production by extending operational time rather than increasing reactor volume.

| Automation | Enables telescoped multi-step synthesis and in-line purification, reducing manual labor and process time. mtak.hudurham.ac.uk |

Metal-Catalyzed and Metal-Free Synthetic Pathways

The construction of the isoxazol-5-one ring system can be achieved through various synthetic routes, with metal-free multi-component reactions being particularly prevalent due to their efficiency and atom economy.

Metal-Free Pathways: The most common metal-free approach for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones involves a one-pot, three-component condensation reaction. niscpr.res.in This reaction typically utilizes a β-keto ester, hydroxylamine hydrochloride, and an aldehyde. clockss.org To obtain the 3-propyl derivative specifically, ethyl 3-oxohexanoate (B1246410) would serve as the appropriate β-keto ester precursor. mdpi.com

The reaction is often performed in green solvents like water or ethanol (B145695) and can be promoted by a variety of mild organocatalysts, including urea (B33335), 2-aminopyridine, or sodium malonate. niscpr.res.inclockss.orgresearchgate.net The proposed mechanism involves the initial formation of an enolate from the β-keto ester, which then undergoes a Knoevenagel condensation with the aldehyde. Subsequent reaction with hydroxylamine leads to an intermediate that cyclizes to form the isoxazol-5-one ring. clockss.org Some variations of this reaction can even proceed without a catalyst under aqueous conditions. nih.gov

Another significant metal-free strategy is the [3+2] cycloaddition reaction, which typically involves an in-situ generated nitrile oxide and a suitable dipolarophile like a 1,3-diketone or β-ketoester. rsc.orgnih.gov This method provides a versatile route to various substituted isoxazoles.

Metal-Catalyzed Pathways: While less common for the dihydro-oxazol-5-one core, metal catalysis is widely employed in the synthesis of fully aromatic isoxazoles. Catalysts based on copper, ruthenium, and palladium have been used to facilitate cycloaddition reactions, often improving regioselectivity and allowing for milder reaction conditions compared to thermal methods. nih.govnih.gov For instance, copper catalysts are effective for the reaction of terminal alkynes to produce 3,5-disubstituted isoxazoles. nih.gov More recently, Lewis acids such as aluminum trichloride (B1173362) have been shown to promote the synthesis of isoxazole derivatives from methyl heteroaromatics and sodium nitrite, offering a cheaper and less toxic alternative to transition metals. nih.gov These methodologies, while primarily targeting aromatic isoxazoles, highlight the potential for metal-catalyzed approaches to be adapted for the synthesis of the isoxazolone scaffold.

Derivatization and Functionalization of the this compound Core

Direct functionalization of the C-3 propyl group after the formation of the isoxazolone ring is not a commonly reported strategy. The chemical literature indicates that substituents at the C-3 position are typically installed prior to the cyclization step by selecting the appropriate starting material. mdpi.compreprints.org For example, to synthesize 3-propyl-isoxazol-5-one, ethyl 3-oxohexanoate is used as the precursor. mdpi.com This approach allows for significant diversity at the C-3 position by simply varying the β-keto ester.

Post-synthetic modification of the alkyl chain at C-3 would likely require harsh radical-based reactions, which could compromise the integrity of the heterocyclic ring. However, strategies involving catalyst-controlled C-H functionalization using donor/acceptor carbenes have been demonstrated on other systems and could theoretically be applied. nih.gov Such a reaction, catalyzed by a chiral dirhodium catalyst, could potentially achieve site-selective functionalization of the propyl chain, though this remains an area for future research. nih.gov

The C-4 and N-2 positions of the 2,5-dihydro-1,2-oxazol-5-one ring are the primary sites for post-synthetic modification.

C-4 Position: The C-4 position is particularly reactive due to the presence of an acidic proton, making it susceptible to condensation reactions. A widely used method for functionalizing this position is through Knoevenagel condensation with various aldehydes. This reaction is often integrated into the initial three-component synthesis, leading directly to 4-arylidene-3-propyl-isoxazol-5(4H)-ones. mdpi.comniscpr.res.in This suggests that the C-4 position can act as a nucleophile after deprotonation. While less explored, this reactivity could potentially be harnessed for C-4 alkylation using suitable electrophiles under basic conditions, analogous to the C-4 alkylation of pyridines, although this would require overcoming challenges of selectivity and potential N-alkylation. chemrxiv.org

C-2 (Nitrogen) Position: The nitrogen atom at the C-2 position is a key site for derivatization, most commonly through N-alkylation, which is discussed in the following section.

The nitrogen atom of the isoxazolone ring can be readily functionalized, most notably through N-alkylation. This modification is typically performed under basic conditions to deprotonate the N-H group, generating an anion that subsequently reacts with an alkyl halide or another electrophile. acs.orgresearchgate.netnih.gov

Studies on related heterocyclic systems, such as benzisoxazolones and quinazolinones, demonstrate that bases like potassium carbonate or cesium carbonate in polar aprotic solvents like DMF are effective for promoting N-alkylation. nih.govjuniperpublishers.com For example, the synthesis of (E)-2-benzyl-3-styrylisoxazol-5(2H)-one was achieved via a magnesium-promoted annulation followed by N-alkylation. acs.org This highlights that the nitrogen atom is a viable handle for introducing a wide variety of substituents, which can be used to modulate the compound's physical, chemical, and biological properties.

Table 2: Representative N-Alkylation Reactions on Heterocyclic Cores

Heterocycle Alkylating Agent Base / Conditions Product Type Reference
Isoxazol-5(2H)-one Benzyl bromide (tBuO)₂Mg 2-Benzyl-isoxazol-5(2H)-one acs.org
2-Azidobenzamide Primary alkyl halides Cs₂CO₃ / DMF N-Alkyl benzotriazinone nih.gov
Quinazolin-4(3H)-one Benzyl chloride K₂CO₃ / DMF 3-Benzylquinazolin-4(3H)-one juniperpublishers.com
N-Benzoyl 5-(aminomethyl)tetrazole Benzyl bromide K₂CO₃ N-Benzyl tetrazole regioisomers mdpi.com

These examples from related structures strongly support the feasibility of diverse N-alkylation strategies for the this compound core, enabling the synthesis of a broad library of N-substituted derivatives.

Chemical Reactivity and Mechanistic Studies of 3 Propyl 2,5 Dihydro 1,2 Oxazol 5 One

Reactivity Profiles of the 2,5-Dihydro-1,2-oxazol-5-one Nucleus

The reactivity of the 2,5-dihydro-1,2-oxazol-5-one ring is a composite of the functionalities it contains. The interplay between the carbonyl group, the imine bond, and the inherent strain of the heterocyclic system defines its chemical profile.

The exocyclic carbonyl group at the C-5 position is a prominent electrophilic center, making it a primary target for nucleophilic attack. This interaction is often the initial step in ring-opening reactions. The bond length of the exocyclic C(5)-O(6) bond is short, characteristic of lactones, while the C(5)-O(1) bond within the ring is significantly longer, contributing to its susceptibility to cleavage. biointerfaceresearch.com

Nucleophiles such as primary aryl amines can attack the carbonyl carbon, leading to the opening of the oxazolone (B7731731) ring and the subsequent formation of new amide derivatives. researchgate.net This reactivity is a cornerstone of the synthetic utility of oxazolones, allowing for their conversion into a variety of acyclic compounds. biointerfaceresearch.com

Table 1: Representative Nucleophilic Reactions at the C-5 Carbonyl

Nucleophile Reagent/Conditions Product Type Reference
Primary Aryl Amines Acetic Acid N-acylated α-amino acid amides researchgate.net
2-Aminobenzoic Acid Acetic Acid / n-butanol Benzamide derivatives / 4H-3,1-benzoxazin-4-one researchgate.net

The 2,5-dihydro-1,2-oxazol-5-one ring system features an endocyclic C=N bond. This imine functionality is a key site of reactivity. In related saturated azlactones, the C=N bond shows characteristic absorption in the 1660 cm⁻¹ region in infrared spectroscopy. biointerfaceresearch.com The nitrogen atom's nucleophilicity can be hindered by steric factors, which affects its reactivity. nih.govacs.org

Reactions can occur at this site, for example, in the reaction of 2,4-diphenyl-4,5-dihydro-1,3-oxazol-5-one with 4-phenyl-N-tosyl-1-azabuta-1,3-diene, addition occurs at the C=N double bond, demonstrating its susceptibility to reaction with dienes. The reactivity of the C=N bond is crucial in cycloaddition reactions and transformations into other heterocyclic systems.

The 2,5-dihydro-1,2-oxazol-5-one nucleus possesses multiple sites susceptible to both electrophilic and nucleophilic attacks.

Nucleophilic Attack : As discussed, the most significant site for nucleophilic attack is the carbonyl carbon at C-5. researchgate.net This typically initiates ring cleavage. The carbon atom of the C=N bond (C-3) can also be an electrophilic site.

Electrophilic Attack : Electrophiles can interact with the heteroatoms of the ring. In related 2-oxazolines, protonation in superacidic media, such as triflic acid, leads to dicationic intermediates that are highly reactive and undergo ring-opening. acs.org While the nitrogen atom's lone pair is part of the imine system, it can still be a site for electrophilic attack, particularly under forcing conditions. The regioselectivity of electrophilic attack is a critical aspect of its chemistry, as seen in related thioamide systems where reactions can occur at either the sulfur or nitrogen atom depending on the electrophile and conditions. mdpi.com

Ring Transformations and Rearrangement Reactions

A defining characteristic of the 1,2-oxazol-5-one system is its ability to undergo ring transformations and rearrangements, yielding a diverse array of other heterocyclic structures. These reactions often proceed through an initial ring-opening step followed by intramolecular cyclization.

Ring-opening is the predominant chemical pathway for this heterocyclic system. biointerfaceresearch.com The cleavage of the ring can be initiated by various stimuli, including nucleophiles, electrophiles, or thermal conditions.

Nucleophile-Induced Ring Opening : This is the most common pathway, where nucleophiles attack the C-5 carbonyl group, leading to the cleavage of the C5-O1 bond and the formation of functionalized acyclic intermediates. researchgate.net

Cationic Ring-Opening : In a manner analogous to 2-oxazolines, electrophilic initiators can trigger a cationic ring-opening polymerization (CROP), where the propagating species is an oxazolinium cation. nih.govresearchgate.net This process is thermodynamically driven toward the formation of polyamides. nih.gov

Table 2: Summary of Ring-Opening Mechanisms

Initiator Mechanism Intermediate Typical Product Reference
Nucleophiles (e.g., Amines) Nucleophilic acyl substitution Acyclic amide Substituted amides researchgate.net

The intermediates generated from the ring-opening of 1,2-oxazol-5-ones are versatile synthons for constructing other heterocyclic systems. biointerfaceresearch.comnih.gov

Transformation to Triazinones : Unsaturated oxazol-5(4H)-ones react with phenylhydrazine (B124118) in acetic acid to yield 1,2,4-triazin-6(5H)-ones. nih.gov This transformation involves the nucleophilic attack of hydrazine (B178648) on the oxazolone, followed by ring-opening and subsequent intramolecular condensation to form the new six-membered ring.

Potential for Other Heterocycles : The general strategy of ring-opening followed by recyclization is a powerful tool in heterocyclic chemistry. nih.gov For instance, the reaction of related 5-(2-oxoalkyl)-1,2,4-oxadiazoles, when mediated by metal carbonyls, can rearrange to form substituted pyrimidines. rsc.org While not starting from a 1,2-oxazol-5-one, this demonstrates the principle of using five-membered rings containing N-O bonds as precursors to other heterocycles like pyrazoles and imidazoles through carefully chosen reaction partners and conditions.

Lossen-Type Rearrangements and Analogous Processes in Related 1,2-Oxazolone Frameworks

The Lossen rearrangement is a classic organic reaction that transforms hydroxamic acids or their derivatives into isocyanates. wikipedia.org This process is typically initiated by the deprotonation of the hydroxamic acid, followed by a concerted rearrangement that involves the migration of the R-group and the expulsion of a carboxylate leaving group. wikipedia.org The key reactive intermediate in this transformation is the isocyanate, which can be trapped by various nucleophiles. unacademy.com

While direct studies on the Lossen rearrangement of 3-Propyl-2,5-dihydro-1,2-oxazol-5-one are not prominent in the literature, the inherent structure of the 1,2-oxazol-5-one ring suggests its potential to undergo analogous transformations. The ring system is effectively a cyclic hydroxamic acid ester. Cleavage of the N-O bond, promoted by heat or base, could initiate a rearrangement cascade. This process would be analogous to rearrangements observed in other heterocyclic systems that serve as precursors to reactive intermediates like acyl nitrenes or isocyanates. acs.org For instance, the thermal or photochemical decomposition of dioxazolones, which also feature a heterocyclic ring with an N-O bond, proceeds through decarboxylation to generate acyl nitrene intermediates that subsequently rearrange to isocyanates. acs.org

A plausible mechanism for a Lossen-type rearrangement in the this compound framework is outlined below:

Initiation : The reaction could be initiated by heat or by a base abstracting the proton from the nitrogen atom (if N-unsubstituted) or, more likely, by promoting the cleavage of the weak N-O bond.

Ring Opening & Rearrangement : Cleavage of the N-O bond would generate a diradical or zwitterionic intermediate. This is followed by a concerted step where the propyl-substituted carbon migrates from the carbon skeleton to the nitrogen atom, leading to the formation of an isocyanate and expulsion of CO2.

Intermediate Trapping : The resulting propyl-isocyanate is a highly reactive intermediate that can be trapped by nucleophiles. In the presence of water, it would hydrolyze to form a primary amine (propylamine), while reaction with an amine would yield a substituted urea (B33335). wikipedia.org

This proposed pathway draws parallels with deprotective functionalization reactions where hydroxamic esters are formed as transient intermediates that readily undergo Lossen-type rearrangements to yield isocyanates. nih.gov

Oxidation and Reduction Chemistry of this compound

The redox chemistry of the this compound scaffold offers pathways to modify the heterocyclic core, targeting the endocyclic C=N double bond and the C=O carbonyl group.

Reduction Chemistry: Catalytic hydrogenation is a primary method for the reduction of unsaturated heterocyclic compounds. For the 1,2-oxazol-5-one ring, the C=N bond is a prime candidate for reduction. Analogous to the asymmetric hydrogenation of 2-oxazolones to yield chiral 2-oxazolidinones using ruthenium(II)-NHC catalysts, the C=N bond in the 3-propyl derivative could be selectively reduced. nih.govrsc.org This would yield 3-propyl-1,2-oxazolidin-5-one, saturating the ring and creating a chiral center at the C3 position. Metal-free hydrogenation using catalysts like B(C₆F₅)₃ has also proven effective for the reduction of related oxazolones. rsc.org

The lactone carbonyl group (C=O) is generally more resistant to catalytic hydrogenation under mild conditions but could be reduced using more potent hydride-based reducing agents, potentially leading to ring-opened amino alcohol products.

Table 1: Potential Reduction Products of this compound

Reagent/CatalystTarget Functional GroupPotential ProductReference Analogy
H₂, Ru(II)-NHC CatalystC=N Double Bond3-Propyl-1,2-oxazolidin-5-one nih.gov
H₂, B(C₆F₅)₃C=N Double Bond3-Propyl-1,2-oxazolidin-5-one rsc.org
LiAlH₄ or NaBH₄C=O Carbonyl (Lactone)Ring-opened amino alcoholGeneral Lactone Reduction

Oxidation Chemistry: The oxidation of the 1,2-oxazol-5-one ring is less commonly documented than its reduction. However, certain enzymatic systems are known to oxidize heterocyclic rings. For example, aldehyde oxidase, a cytosolic enzyme, has been shown to catalyze the ring oxidation of C2-unsubstituted oxazoles to the corresponding 2-oxazolones. nih.govsigmaaldrich.com This involves the incorporation of an oxygen atom from water. nih.gov While this describes the formation rather than the subsequent oxidation of an oxazolone, it highlights the susceptibility of the oxazole (B20620) core to biological oxidation. For this compound, oxidation could potentially target the C4 position of the ring, the propyl side chain, or lead to oxidative cleavage of the ring.

Mechanistic Elucidation of Reactions Involving the this compound Scaffold

Understanding the precise mechanisms of the reactions involving the this compound scaffold is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves both computational analysis of reaction pathways and the experimental identification of transient species.

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating complex reaction mechanisms in heterocyclic chemistry. semanticscholar.orgzsmu.edu.ua This computational approach allows for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. dergipark.org.trresearchgate.net

For reactions involving the this compound scaffold, such as a potential Lossen-type rearrangement or a nucleophilic addition, DFT calculations could provide critical insights:

Reaction Pathway Confirmation: By calculating the energy barriers (activation energies) for different possible pathways, the most favorable reaction mechanism can be determined.

Transition State Geometry: The analysis of the transition state geometry reveals the key bond-forming and bond-breaking events, confirming whether a reaction is concerted or proceeds through multiple steps.

Influence of Substituents: DFT can model how the propyl group at the C3 position influences the electronic structure and steric environment of the ring, thereby affecting its reactivity compared to the unsubstituted parent compound.

Chemical dynamics simulations can further probe the fragmentation mechanisms and isomerization landscapes, capturing the role of different internal energies on the reaction pathways. chemrxiv.org

Table 2: Hypothetical DFT-Calculated Energy Profile for a Rearrangement Reaction

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantThis compound0.0
TS1Transition State for N-O Bond Cleavage+25.5
IntermediateRing-Opened Intermediate+15.0
TS2Transition State for Rearrangement+20.1
ProductIsocyanate + CO₂-10.2

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of a transition state analysis.

The chemistry of oxazolones is often dictated by the formation of transient, highly reactive intermediates. pnas.orgnih.gov For the this compound scaffold, several key intermediates can be postulated based on the reactivity of related systems.

Isocyanates : As discussed, a Lossen-type rearrangement would generate a propyl-isocyanate intermediate. wikipedia.orgnih.gov These are typically not isolated but are identified through trapping experiments with nucleophiles like amines or alcohols to form stable urea or carbamate (B1207046) derivatives, which can then be characterized.

Acyl Nitrenes : Analogous to the thermal decomposition of dioxazolones, harsh reaction conditions (e.g., thermolysis, photolysis) could lead to the extrusion of CO₂ to form a transient acyl nitrene. acs.org These species are highly electrophilic and can undergo various reactions, including Curtius-type rearrangement to the isocyanate or C-H insertion reactions.

Enolates/Enol Ethers : The C4 position of the 2,5-dihydro-1,2-oxazol-5-one ring is flanked by both the C=N and C=O groups, potentially allowing for deprotonation under basic conditions to form a resonance-stabilized enolate. This enolate would be a powerful nucleophile, capable of reacting with various electrophiles.

Ketenes : Ring-opening of oxazolones can, in some cases, lead to the formation of ketene (B1206846) intermediates. mdpi.com While less common for the 1,2-oxazolone system, cleavage under specific conditions could hypothetically generate a reactive ketene species that could be trapped in cycloaddition reactions.

Ion-Molecule Complexes (IMCs) : In gas-phase studies, such as those in mass spectrometry, the fragmentation of protonated oxazolones has been shown to proceed through the formation of ion-molecule complexes, which play a critical role in the subsequent isomerization and dissociation pathways. chemrxiv.org

The identification of these intermediates often relies on indirect methods, such as trapping experiments, or advanced spectroscopic techniques capable of detecting short-lived species under reaction conditions.

Structural Analysis and Spectroscopic Characterization of 3 Propyl 2,5 Dihydro 1,2 Oxazol 5 One Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized 1,2-oxazol-5-one derivatives. Each technique offers unique insights into different aspects of the molecular structure.

High-resolution NMR spectroscopy is a cornerstone for the structural characterization of organic molecules, including 1,2-oxazol-5-one analogues.

¹H NMR: Proton NMR spectra provide information about the number, connectivity, and chemical environment of hydrogen atoms. For a typical 3-propyl-2,5-dihydro-1,2-oxazol-5-one structure, the propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the C3 position of the ring. The protons on the C5 position of the dihydro-oxazolone ring would also show a distinct signal, typically a singlet or an AB quartet depending on the substitution at C4.

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The carbonyl carbon (C5) of the lactone ring is particularly diagnostic, appearing significantly downfield (typically >170 ppm). The C3 carbon, bearing the propyl group and involved in the C=N bond, also has a characteristic chemical shift. The carbons of the propyl side chain would appear in the aliphatic region of the spectrum. semanticscholar.orgmdpi.com

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom within the 1,2-oxazolone ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogues This table is interactive and can be sorted by clicking on the headers.

Atom Nucleus Typical Chemical Shift (ppm) Multiplicity (for ¹H)
C5 Carbonyl ¹³C 170 - 180 -
C3 Ring ¹³C 155 - 165 -
C4 Ring ¹³C 40 - 60 -
C1' Propyl ¹³C 25 - 35 -
C2' Propyl ¹³C 20 - 30 -
C3' Propyl ¹³C 10 - 15 -
H4 Ring ¹H 3.5 - 5.0 Singlet or AB Quartet
H1' Propyl ¹H 2.0 - 2.5 Triplet
H2' Propyl ¹H 1.5 - 2.0 Sextet

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a 1,2-oxazol-5-one derivative is the strong absorption band corresponding to the C=O stretching vibration of the lactone ring. This band typically appears at a high frequency, often in the range of 1770–1820 cm⁻¹, which is characteristic of a five-membered lactone. semanticscholar.orgbiointerfaceresearch.com Another key absorption is the C=N stretching vibration, which is usually found in the 1640–1680 cm⁻¹ region. biointerfaceresearch.com The C-H stretching vibrations of the propyl group are observed around 2850–3000 cm⁻¹. mdpi.com

Table 2: Characteristic Vibrational Frequencies for 1,2-Oxazol-5-one Analogues This table is interactive and can be sorted by clicking on the headers.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C-H (Aliphatic) Stretching 2850 - 3000 Medium
C=O (Lactone) Stretching 1770 - 1820 Strong
C=N Stretching 1640 - 1680 Medium-Strong

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

For 1,2-oxazol-5-one derivatives, a characteristic fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. pnas.org Other common fragmentation processes include the cleavage of the propyl side chain and the rupture of the heterocyclic ring. The specific fragmentation pattern is highly dependent on the substituents present on the oxazolone (B7731731) ring. arkat-usa.orgnih.gov

Table 3: Plausible Mass Spectrometric Fragments for this compound This table is interactive and can be sorted by clicking on the headers.

Fragment Ion Proposed Neutral Loss m/z of Fragment
[M - CO]⁺ Carbon Monoxide M - 28
[M - C₃H₇]⁺ Propyl Radical M - 43
[M - C₃H₆]⁺ Propene M - 42

Crystallographic Investigations of this compound Derivatives

While spectroscopy provides crucial data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. researchgate.netmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed three-dimensional model of the molecule can be generated. mdpi.com This model provides exact bond lengths, bond angles, and dihedral angles, confirming the molecular connectivity and revealing its conformation and stereochemistry. st-andrews.ac.uk The data can also elucidate intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov

Crystallographic data provides precise geometric parameters for the 1,2-oxazolone ring. The five-membered ring is often nearly planar, though some puckering can occur depending on the substituents. biointerfaceresearch.com The bond lengths within the ring reflect the nature of the bonding; for instance, the C=O bond is typically short (around 1.20-1.23 Å), while the C5-O1 bond is longer, consistent with a single bond in a lactone. biointerfaceresearch.com The C=N bond length is also characteristic. The internal bond angles of the five-membered ring are constrained, typically deviating from the ideal 108° for a regular pentagon due to the different atoms and bond types within the ring. researchgate.net

Table 4: Typical Bond Lengths and Angles for the 1,2-Oxazolone Ring Core This table is interactive and can be sorted by clicking on the headers.

Parameter Atoms Involved Typical Value
Bond Length C5=O (carbonyl) 1.20 - 1.23 Å
Bond Length C5-O1 1.37 - 1.43 Å
Bond Length O1-N2 1.38 - 1.45 Å
Bond Length N2=C3 1.29 - 1.35 Å
Bond Length C3-C4 1.45 - 1.52 Å
Bond Angle C4-C5-O1 ~108° - 112°
Bond Angle C5-O1-N2 ~105° - 110°
Bond Angle O1-N2-C3 ~104° - 108°
Bond Angle N2-C3-C4 ~110° - 115°

Supramolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound analogues is dictated by a complex interplay of intermolecular forces. While a crystal structure for the specific title compound is not publicly available, analysis of closely related isoxazole (B147169) and isoxazolone derivatives reveals consistent patterns of supramolecular assembly. The primary interactions governing the crystal packing are hydrogen bonds, with contributions from other weak forces, which together form distinct and recurring motifs.

Hydrogen bonding is a critical element in the crystal engineering of these heterocycles. cam.ac.uk Studies on various isoxazole-containing compounds show that the aromatic nitrogen atom of the isoxazole ring is the principal site for hydrogen bond acceptance. cam.ac.ukresearchgate.net In analogues that contain suitable donor groups, such as amides, a variety of hydrogen bonds are observed, including N—H⋯N, N—H⋯O, C—H⋯O, and C—H⋯N interactions. nih.gov For instance, in the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked into chains by N—H⋯N hydrogen bonds. iucr.org Similarly, in certain amide derivatives of isoxazole, molecules can be linked into dimers by pairs of N—H⋯N hydrogen bonds. researchgate.net

The combination of these interactions leads to the formation of robust supramolecular synthons, which are recognizable intermolecular interaction motifs. cam.ac.uk These synthons can propagate in one, two, or three dimensions, creating diverse crystal packing arrangements such as chains, layers, or complex 3D networks. nih.govresearchgate.net In the absence of strong hydrogen bond donors like N-H or O-H, weaker C—H⋯O and C—H⋯N interactions become dominant in directing the crystal packing. For example, the crystal structure of a novel isoxazole derivative, 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole, is stabilized by intermolecular C–H···O hydrogen bonds. scispace.com

Table 1: Common Intermolecular Interactions and Supramolecular Motifs in Isoxazolone Analogues

Interaction Type Donor Acceptor Resulting Motif Reference(s)
Hydrogen Bond N-H N (isoxazole) Chains, Dimers cam.ac.ukiucr.org
Hydrogen Bond N-H O (carbonyl) Dimers, Ribbons cam.ac.ukresearchgate.net
Hydrogen Bond C-H O (carbonyl/sulfonyl) 3D Networks nih.govscispace.com
Hydrogen Bond C-H N (isoxazole) Layers nih.gov

Conformational Analysis and Stereochemical Characterization

The three-dimensional structure and conformational flexibility of this compound analogues are crucial to their chemical behavior. The core of these molecules is the 2,5-dihydro-1,2-oxazol-5-one ring system. While fully aromatic isoxazole rings are inherently planar, the partially saturated dihydroisoxazole (B8533529) ring can adopt non-planar conformations. scispace.comnih.gov

X-ray crystallographic studies of related 4,5-dihydroisoxazole derivatives have shown that the five-membered ring often adopts an envelope conformation . researchgate.net In this arrangement, four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane. This puckering minimizes steric strain within the ring. The specific atom that is out-of-plane and the degree of puckering can be influenced by the nature and steric bulk of the substituents attached to the ring.

Computational methods, often employing Density Functional Theory (DFT), are frequently used to supplement experimental data. epstem.net These theoretical calculations can predict stable molecular geometries, map potential energy surfaces, and analyze the energy barriers between different conformations. Such studies help elucidate the preferred conformations in solution or in the gas phase, which may differ from the conformation adopted in the rigid crystalline state due to packing forces. The conformation of the propyl group at the 3-position would be characterized by the torsion angles along the C-C bonds, with staggered conformations generally being energetically favored over eclipsed ones.

Table 2: Selected Stereochemical Data for Isoxazole/Isoxazolone Analogues

Compound Ring Conformation Dihedral Angle(s) of Note Method of Analysis Reference(s)
5-Amino-3-(4-methoxyphenyl)isoxazole Near Planar 7.30 (13)° (Isoxazole-Phenyl) X-ray Diffraction iucr.org
5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine Planar (Oxazole Ring) 24.6 (3)° & 26.8 (3)° (Oxazole-Phenyl) X-ray Diffraction nih.gov
5-(3-Dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole Planar (Isoxazole Ring) 10.79(1)° (Phenyl-Isoxazole) X-ray Diffraction scispace.com

Computational and Theoretical Studies on 3 Propyl 2,5 Dihydro 1,2 Oxazol 5 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic characteristics of 3-Propyl-2,5-dihydro-1,2-oxazol-5-one. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which various properties can be derived.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure of heterocyclic compounds, including the 1,2-oxazol-5-one core. dergipark.org.trirjweb.com This method is favored for its balance of computational cost and accuracy. Studies on various oxazol-5-one derivatives commonly employ the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) to optimize molecular geometry and analyze electronic properties. dergipark.org.trnih.govresearchgate.net

DFT calculations allow for the precise determination of geometric parameters, such as bond lengths and angles, which often show excellent agreement with experimental data from X-ray crystallography. dergipark.org.tr A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity. dergipark.org.tr For instance, in a study on a related oxazol-5-one derivative, the HOMO energy was calculated at -6.037 eV and the LUMO at -2.566 eV, resulting in an energy gap of 3.471 eV, indicating a reactive molecule. dergipark.org.tr Molecular Electrostatic Potential (MEP) surfaces are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.trnih.gov

Table 1: Representative Frontier Orbital Energies Calculated for Oxazol-5-one Derivatives Using DFT (B3LYP/6-311G(d,p)).
ParameterCalculated Value (eV)Reference
EHOMO-6.037 dergipark.org.tr
ELUMO-2.566 dergipark.org.tr
Energy Gap (ΔE)3.471 dergipark.org.tr

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, provide another layer of theoretical investigation. The Hartree-Fock (HF) method is a foundational ab initio approach used to obtain an initial approximation of the molecular wavefunction and geometry. epstem.net More advanced ab initio studies on related heterocyclic systems provide benchmarks for assessing the accuracy of other methods. nih.gov

From the energies of the frontier orbitals (HOMO and LUMO) obtained through these calculations, several global reactivity descriptors can be derived. These descriptors quantify the chemical reactivity and site selectivity of the molecule. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which help in understanding the molecule's tendency to attract or donate electrons. epstem.net For example, a high electrophilicity index suggests a molecule is a good electrophile, while chemical hardness indicates resistance to change in its electron distribution. irjweb.com

Table 2: Global Reactivity Descriptors Derived from Quantum Chemical Calculations.
DescriptorFormulaDescription
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO)/2Measures the resistance to charge transfer.
Electrophilicity Index (ω)ω = χ2 / 2ηQuantifies the global electrophilic nature of a molecule.

Computational Mechanistic Investigations of 1,2-Oxazol-5-one Reactions

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving 1,2-oxazol-5-ones. researchgate.net These studies can map the transformation from reactants to products, identify short-lived intermediates, and calculate the energy barriers that govern reaction rates. rsc.org

A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES). researchgate.netqueensu.ca Computational exploration of the PES for reactions involving 1,2-oxazol-5-ones allows for the identification of the most energetically favorable reaction pathways. researchgate.net This involves calculating the energy of the system at various geometric arrangements of the atoms as they progress from reactants to products. By mapping the PES, stationary points such as local minima (corresponding to reactants, intermediates, and products) and saddle points (corresponding to transition states) can be located. researchgate.net This exploration is crucial for understanding reaction selectivity and predicting the formation of major and minor products in complex reaction mixtures.

Identifying the exact structure and energy of the transition state (TS) is a central goal of computational mechanistic studies. researchgate.net The transition state represents the highest energy point along the minimum energy path between reactants and products. Methods such as synchronous transit-guided quasi-Newton (STQN) or other optimization algorithms are employed to locate these critical saddle points on the PES. researchgate.net

Once a potential transition state is located, its validity must be confirmed. This is typically done through two steps: first, a vibrational frequency calculation is performed to ensure the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Second, an Intrinsic Reaction Coordinate (IRC) calculation is carried out. researchgate.net The IRC analysis involves following the reaction path downhill from the transition state in both forward and reverse directions. A true transition state must connect the reactant and product minima on the potential energy surface, and the IRC calculation confirms this connection, providing a detailed picture of the structural changes that occur during the reaction. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, often including the explicit effects of a solvent. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent reorganization. ajchem-a.commdpi.com

In these simulations, the stability of the molecule and its complexes can be assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the system has reached equilibrium, while RMSF values for individual atoms indicate regions of higher or lower flexibility within the molecule. ajchem-a.com MD simulations are particularly important for understanding how the solvent environment influences the structure, stability, and reactivity of the 1,2-oxazol-5-one ring, providing insights that are closer to real-world solution-phase chemistry.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in the design and optimization of novel chemical entities. For the this compound scaffold, these models provide a framework for predicting biological activity and physicochemical properties, thereby guiding the rational design of new derivatives with enhanced therapeutic potential.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors—numerical representations of molecular structure—with observed activity data. These descriptors can encode a wide range of molecular features, including steric, electronic, and hydrophobic properties.

In the context of isoxazole (B147169) derivatives, QSAR studies have been instrumental in identifying key structural features that govern their biological activities. For instance, research on various isoxazole analogs has demonstrated a strong correlation between specific structural modifications and activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com A 3D-QSAR study on a series of isoxazole derivatives as Farnesoid X Receptor (FXR) agonists revealed the importance of steric and electrostatic fields in determining the activity of these compounds. nih.gov Such models can generate contour maps that visualize regions where bulky or electropositive/electronegative substituents are likely to enhance or diminish activity, offering a roadmap for structural modifications.

The general approach in a QSAR study for the this compound scaffold would involve the synthesis of a library of derivatives with systematic variations at different positions of the isoxazolone ring and the propyl chain. The biological activity of these compounds would then be determined through in vitro assays. Subsequently, a QSAR model would be developed to correlate the structural variations with the observed activity.

Table 1: Illustrative QSAR Descriptors and Their Potential Impact on Activity

Descriptor CategorySpecific DescriptorPotential Influence on the this compound Scaffold
Electronic Dipole Moment, Partial ChargesModulating interactions with polar residues in a biological target.
Steric Molecular Volume, Surface AreaInfluencing the fit of the molecule within a binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affecting membrane permeability and interaction with hydrophobic pockets of a receptor.
Topological Connectivity IndicesDescribing the branching and shape of the molecule, which can impact receptor binding.

Similarly, QSPR models are employed to predict the physicochemical properties of compounds based on their molecular structure. These properties, including solubility, melting point, and stability, are critical for drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For the this compound scaffold, QSPR models can be used to pre-emptively assess the drug-likeness of designed derivatives, thus prioritizing the synthesis of compounds with favorable pharmacokinetic properties.

The development of robust and predictive QSAR and QSPR models for the this compound scaffold can significantly accelerate the drug discovery process. By providing insights into the structure-activity and structure-property landscapes, these computational approaches enable a more focused and efficient design of new therapeutic agents based on this promising chemical framework.

Applications of 3 Propyl 2,5 Dihydro 1,2 Oxazol 5 One in Contemporary Organic Synthesis

Role as a Key Building Block in Heterocyclic Synthesis

The isoxazol-5-one motif is a potent building block for chemical synthesis, primarily due to its ability to undergo ring-opening and ring-transformation reactions. Cleavage of the labile N-O bond can generate reactive intermediates like metal-nitrenoids or vinylnitrenes, which can be trapped intramolecularly or intermolecularly to construct new molecular frameworks. chim.it This reactivity allows chemists to use isoxazol-5-ones as synthons for diverse molecular architectures.

The transformation of the oxazolone (B7731731) core into other heterocyclic systems is a cornerstone of its application in synthetic chemistry.

Imidazoles: The conversion of oxazole (B20620) derivatives to imidazoles is a well-established synthetic strategy. rsc.orgrsc.org Oxazol-5(4H)-ones, which are structural isomers of 1,2-oxazol-5-ones, serve as versatile templates for synthesizing a variety of heterocyclic compounds, including imidazoles and imidazolines. researchgate.net This transformation typically involves reacting the oxazolone with primary amines, where the amine displaces the ring oxygen atom, leading to the formation of the imidazole core. Microwave-assisted methods have been shown to facilitate the rapid and direct conversion of oxazoles into N-substituted imidazoles, highlighting the utility of the oxazole scaffold as a precursor. rsc.org

Pyrazoles: The isoxazole (B147169) ring can be readily converted into a pyrazole ring. This transformation can be achieved through various methods, including isoxazole ring-opening reactions or transition-metal-catalyzed rearrangements. researchgate.net For instance, a commercially available Nickel(0) complex has been shown to catalyze the transformation of isoxazoles into the corresponding pyrazoles in a single step. organic-chemistry.org This conversion is synthetically valuable as pyrazole derivatives are prominent scaffolds in medicinal chemistry. researchgate.net

Furanones: The synthesis of furanones from a 3-Propyl-2,5-dihydro-1,2-oxazol-5-one precursor is not a widely documented transformation in the reviewed literature. Synthetic strategies typically focus on modifying existing furanone rings or building them from acyclic precursors.

Triazoles: Oxazolones have proven to be effective starting materials for the synthesis of 1,2,4-triazoles. A convenient method involves the reaction of oxazolones with azodicarboxylates to form 1,2,4-triazoline intermediates. acs.orgnih.govacs.org These triazolines can then be readily converted to the corresponding aromatic 1,2,4-triazoles upon treatment with a base like sodium hydroxide. acs.orgnih.gov The reaction is believed to proceed through a dipolar intermediate which undergoes ring-opening and subsequent cyclization to form the triazoline ring. acs.org Additionally, oxazolone-1,2,3-triazole hybrid molecules have been designed and synthesized, indicating the compatibility and utility of combining these two important heterocyclic motifs. nih.gov

Table 1: Heterocyclic Transformations from Oxazolone/Isoxazolone Scaffolds
Starting ScaffoldReagents/ConditionsResulting HeterocycleCitation(s)
OxazolonePrimary Amines, MicrowaveImidazole rsc.org
IsoxazoleNi(0) CatalystPyrazole organic-chemistry.org
Oxazolone1. Azodicarboxylates2. NaOH1,2,4-Triazole acs.orgnih.gov

The strategic use of isoxazol-5-ones as masked functional groups or reactive intermediates has been successfully applied to the total synthesis of complex natural products. Their ability to be converted into other functionalities makes them valuable tools in multi-step synthetic sequences. A notable example is the use of an isoxazolone intermediate in the total synthesis of (-)-Lycoramine, where the heterocyclic ring served as a precursor to a key structural fragment of the target molecule. chim.it

Application as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

While the direct application of this compound as a chiral auxiliary is not extensively documented, structurally related heterocyclic systems are paramount in the field of asymmetric catalysis.

Chiral Auxiliaries: Chiral oxazolidinones, known as Evans' auxiliaries, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.org These compounds are temporarily incorporated into a molecule to direct the stereochemical outcome of reactions such as aldol additions and alkylations, after which they can be removed. wikipedia.org Their effectiveness stems from the rigid ring structure which provides a predictable steric environment to control the approach of reagents.

Pronucleophiles in Catalysis: Heterocycles such as 5H-oxazol-4-ones have been employed as effective pronucleophiles in asymmetric catalytic reactions. nih.govsci-hub.cat Due to the acidity of the proton at the C5 position, they can be easily deprotonated under mild conditions to form a planar enolate, which then reacts with various electrophiles. nih.gov This strategy has been used to create quaternary stereocenters with high enantioselectivity in reactions like Michael additions and Mannich reactions. sci-hub.cat The resulting products serve as valuable precursors for chiral α-alkyl α-hydroxy carboxylic acids. sci-hub.cat

Development of Peptidomimetics and Amino Acid Analogues via 1,2-Oxazolone Intermediates

Peptidomimetics are molecules designed to mimic natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govfrontiersin.org The isoxazole and isoxazoline (B3343090) cores are valuable scaffolds for this purpose.

Isoxazoline-containing peptidomimetics have been synthesized and shown to act as potent ligands for integrin receptors, which are crucial in cell adhesion processes. nih.gov Furthermore, oxazol-5(4H)-ones and their analogs can serve as synthetic equivalents of α-amino acids. nih.gov Their use in catalytic asymmetric reactions allows for the synthesis of α,α-disubstituted amino acids, which are important building blocks for constructing novel peptides and peptidomimetics with constrained conformations. nih.gov The incorporation of heterocyclic rings like isoxazoles or triazoles into peptide backbones is a common strategy to increase resistance to enzymatic degradation. frontiersin.org

Integration in Polymer Science and Material Chemistry (as a Structural Motif)

The integration of oxazole-based motifs into polymers is an area of growing interest for creating advanced materials. While polymers derived directly from this compound are not common, research on its structural isomers has led to significant developments.

Poly(2-oxazoline)s: This class of polymers, derived from the cationic ring-opening polymerization of 2-substituted-2-oxazolines, is under intensive investigation for biomedical applications. researchgate.netsigmaaldrich.com These polymers are considered a versatile alternative to poly(ethylene glycol) (PEG) due to their biocompatibility, stability, and high degree of tunability. sigmaaldrich.com

Polymerizable Oxazolones: Functionalized oxazol-5-one derivatives have been synthesized to possess polymerizable groups. For example, attaching a 3-thienyl group to the oxazol-5-one ring imparts the ability for the molecule to undergo electrochemical polymerization. nih.gov This approach allows for the creation of thin polymer films with potential applications in sensors and electronics, as the oxazolone core can also incorporate pH-sensitive functionalities. nih.gov

Table 2: Research Findings on Oxazolone Applications
Application AreaKey FindingSpecific Heterocycle StudiedCitation(s)
Heterocyclic SynthesisServes as a template for 1,2,4-triazole synthesis via triazoline intermediates.Oxazolone acs.orgnih.gov
Natural Product SynthesisUsed as a key intermediate in the total synthesis of (-)-Lycoramine.Isoxazolone chim.it
Asymmetric CatalysisAct as pronucleophiles for the asymmetric synthesis of α-alkyl α-hydroxy acids.5H-Oxazol-4-one sci-hub.cat
PeptidomimeticsIsoxazoline core used to create potent dual integrin receptor ligands.Isoxazoline nih.gov
Polymer ScienceFunctionalized derivatives can undergo electropolymerization to form thin films.2-(3-thienyl)oxazol-5-one nih.gov

Future Research Directions and Emerging Opportunities in 3 Propyl 2,5 Dihydro 1,2 Oxazol 5 One Chemistry

Advancements in Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign substances, are reshaping synthetic organic chemistry. nih.govnih.gov The application of these principles to the synthesis of 3-Propyl-2,5-dihydro-1,2-oxazol-5-one offers a significant opportunity to develop more sustainable and efficient manufacturing processes.

Future research could focus on adapting established green methodologies for isoxazolone synthesis to this specific compound. For instance, multicomponent reactions performed under ultrasonic irradiation or using natural sunlight as a clean energy source have proven effective for other isoxazol-5(4H)-one derivatives. semnan.ac.irmdpi.com These methods often utilize water as a solvent, eliminating the need for hazardous organic solvents. semnan.ac.irpreprints.org Furthermore, the development and use of biodegradable and reusable catalysts, such as propylamine-functionalized cellulose (B213188) (Cell-Pr-NH2) or catalysts derived from agro-waste, could drastically reduce the environmental footprint of the synthesis. mdpi.comnih.gov Microwave-assisted synthesis is another green technique that can enhance reaction rates and improve product yields compared to conventional heating methods. nih.gov Investigating these approaches for the one-pot synthesis of this compound from precursors like ethyl 3-oxohexanoate (B1246410), hydroxylamine (B1172632) hydrochloride, and various aldehydes could lead to highly efficient and eco-friendly protocols.

Table 1: Potential Green Synthesis Methodologies for this compound
MethodologyKey Principles and AdvantagesPotential PrecursorsReference
Ultrasonic IrradiationReduces reaction times, lowers energy consumption, often eliminates the need for toxic catalysts, and can be performed in eco-friendly solvents like water. mdpi.compreprints.orgEthyl 3-oxohexanoate, Hydroxylamine hydrochloride, Aldehydes mdpi.compreprints.org
Sunlight-Mediated SynthesisUtilizes a clean, cheap, and abundant natural energy source. Reactions can be carried out in water without organic solvents or catalysts, featuring simple work-up. semnan.ac.irEthyl 3-oxohexanoate, Hydroxylamine hydrochloride, Aldehydes semnan.ac.ir
Biodegradable CatalysisEmploys renewable and environmentally friendly catalysts like amine-functionalized cellulose or agro-waste extracts, which can often be recycled and reused. mdpi.comnih.govEthyl 3-oxohexanoate, Hydroxylamine hydrochloride, Aldehydes mdpi.comnih.gov
Microwave-Assisted SynthesisEnhances reaction rates, leading to high selectivity and improved product yields with reduced reaction times compared to conventional heating. nih.govEthyl 3-oxohexanoate, Hydroxylamine hydrochloride, Chalcones nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations of the 1,2-Oxazol-5-one Core

The 1,2-oxazol-5-one ring is a versatile heterocyclic core that can serve as a precursor for a wide array of other molecular scaffolds. researchgate.netresearchgate.net Exploring the unique reactivity of this compound through novel catalytic transformations is a promising direction for future research. The presence of the propyl group at the C3 position may influence steric and electronic properties, potentially leading to unique reactivity compared to other substituted isoxazolones.

An exciting area of investigation would be the application of transition-metal catalysis. Studies on other isoxazolones have shown that rhodium and cobalt complexes can catalyze decarboxylative transformations, providing access to diverse nitrogen-containing heterocycles. rsc.org Similarly, ruthenium catalysts have been used to convert 4-alkenyl-substituted isoxazol-5-ones into 1H-pyrrole derivatives. researchgate.net Applying these catalytic systems to functionalized derivatives of this compound could unlock pathways to novel compound families. Furthermore, the development of asymmetric catalytic methods, such as the synergistic use of palladium catalysts and chiral secondary amines for the synthesis of spiroisoxazolones, could be adapted to generate enantiomerically enriched products from the propyl-substituted scaffold. nih.gov The core can also participate in various cycloaddition reactions, acting as a 1,3-dipole, further expanding its synthetic utility. researchgate.net

Table 2: Emerging Catalytic Transformations for the 1,2-Oxazol-5-one Scaffold
Transformation TypeCatalyst/ReagentResulting ScaffoldPotential Application for this compoundReference
Decarboxylative TransformationRhodium or Cobalt ComplexesVarious N-heterocyclesGeneration of novel heterocyclic structures from the propyl-substituted core. rsc.org
Rearrangement/CyclizationRuthenium Complexes1H-Pyrrole derivativesSynthesis of propyl-substituted pyrroles from C4-alkenyl derivatives. researchgate.net
Asymmetric Cascade ReactionPalladium(0) and Chiral AmineSpiroisoxazolonesEnantioselective synthesis of complex spirocyclic compounds. nih.gov
[3+2] CycloadditionChiral SquaramideBenzosultam-fused oxazolidinesAsymmetric synthesis of complex fused heterocyclic systems. mdpi.com
[2+2] Cycloaddition-Retro-electrocyclizationYnamines4-AminopyridinesMetal-free synthesis of substituted pyridines. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

ML algorithms, particularly random forest models, have been successfully used to predict the yield of complex chemical reactions, such as the Buchwald-Hartwig C-N cross-coupling, where isoxazole (B147169) derivatives were included as additives. princeton.edu This demonstrates the ability of ML to handle multidimensional chemical space and capture the subtle effects of different reaction components. princeton.edu A future research program could involve generating a dataset through high-throughput experimentation on the synthesis and derivatization of this compound. This data could then be used to train an ML model to predict reaction performance, identify optimal conditions, and even suggest novel reactant combinations. Such a predictive platform would not only streamline synthesis but also guide chemists toward unexplored areas of reactivity for this specific molecule. chemai.io

Table 3: Potential Applications of AI and Machine Learning in this compound Research
AI/ML ApplicationObjectiveRequired DataPotential ImpactReference
Reaction Yield PredictionTo accurately forecast the yield of synthetic and derivatization reactions under various conditions.High-throughput screening data (reactants, catalysts, solvents, temperatures, yields).Accelerated reaction optimization; reduced experimental cost and waste. princeton.edurjptonline.org
Retrosynthesis PlanningTo propose novel and efficient synthetic routes to complex target molecules derived from the core scaffold.A large database of known chemical reactions and transformations involving isoxazolones.Discovery of non-intuitive synthetic pathways and new derivatization strategies. nih.gov
Side-Product PredictionTo identify potential side products in a given reaction, aiding in purification design and mechanistic understanding.Reaction data including characterization of minor products and reaction conditions.Improved reaction selectivity and simplified purification processes. nih.gov
Virtual ScreeningTo predict the biological activity or material properties of virtual libraries of derivatives.Computed molecular descriptors and known activity data for related compounds.Prioritization of synthetic targets for drug discovery or materials science. princeton.edu

Theoretical and Computational Advancements for Deeper Mechanistic Understanding

Theoretical and computational chemistry provides powerful tools for gaining a deep understanding of molecular structure, reactivity, and reaction mechanisms at an atomic level. Applying these methods to this compound can provide crucial insights that guide experimental work.

Density Functional Theory (DFT) calculations have been instrumental in clarifying the mechanisms of complex transformations involving the isoxazolone core. For example, computational studies have elucidated the mechanistic details and origins of product selectivity in rhodium- and cobalt-catalyzed decarboxylative reactions of isoxazolones. rsc.org DFT has also been used to investigate the reaction pathways of cycloadditions and explain the absence of expected side products. researchgate.net Future theoretical work on this compound could focus on several key areas: calculating its ground-state geometry and electronic properties, mapping the potential energy surfaces of its key reactions to identify transition states and intermediates, and predicting its spectroscopic properties. researchgate.net Such studies would provide a fundamental understanding of its intrinsic reactivity and could be used to design catalysts and reaction conditions tailored for specific, desired transformations.

Table 4: Application of Computational Methods for Mechanistic Understanding
Computational MethodResearch ObjectivePredicted Outcomes/InsightsReference
Density Functional Theory (DFT)Elucidate reaction mechanisms for catalytic transformations.Transition state geometries, activation energy barriers, reaction pathways, origin of selectivity. rsc.org
Time-Dependent DFT (TD-DFT)Predict electronic absorption and emission spectra.UV/Visible absorption spectra, understanding of photophysical properties. researchgate.net
Molecular Dynamics (MD) SimulationSimulate the interaction of the molecule with biological targets (e.g., proteins).Binding modes, interaction energies, conformational changes, stability of the ligand-protein complex. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analyze chemical bonding and non-covalent interactions.Characterization of intramolecular and intermolecular bonds, understanding of structural stability. researchgate.net

Development of Novel Applications in Chemical Biology Research by Scaffold Engineering

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and biologically active compounds. nih.govrsc.orgrsc.org A significant future opportunity lies in the strategic modification, or "scaffold engineering," of this compound to create novel derivatives for chemical biology research. The inherent structure, including the C3-propyl group, provides a unique starting point for creating libraries of compounds with diverse physicochemical properties.

Research efforts can be directed toward introducing a variety of functional groups at the C4 position, which is a common site for derivatization in isoxazol-5-ones. mdpi.com This would generate a library of analogues of this compound. These new compounds could be screened against various biological targets, such as enzymes or receptors, to identify novel inhibitors or modulators. For example, isoxazol-5-one derivatives have been explored as sirtuin inhibitors, demonstrating the potential of this scaffold in epigenetic research. acs.org Furthermore, inspired by work on other oxazol-5-ones, derivatives could be designed with specific functionalities, such as pH-sensitive dyes or electropolymerizable groups, for applications as biosensors or in biomaterials. nih.gov The synthesis of isoxazole-oxazol-5-one hybrids has also yielded compounds with potent antitumor properties, suggesting that linking the propyl-isoxazolone core to other heterocyclic systems could be a fruitful strategy for drug discovery. researchgate.netnih.gov

Table 5: Scaffold Engineering Strategies for Chemical Biology Applications
Modification StrategyTarget Application AreaExample FunctionalizationPotential OutcomeReference
C4-Position DerivatizationDrug Discovery ScreeningIntroduction of various aryl, heteroaryl, or alkyl groups via Knoevenagel condensation.Identification of novel enzyme inhibitors or receptor modulators (e.g., kinase inhibitors). mdpi.comnih.gov
Hybrid Molecule SynthesisAnticancer Drug DevelopmentCoupling with other bioactive heterocycles (e.g., oxazole (B20620), indole, trifluoromethyl groups).Compounds with enhanced potency and novel mechanisms of action. researchgate.netnih.gov
Functional Group IncorporationBiosensors and ProbesAttachment of fluorophores, pH-sensitive moieties, or crown ethers.Development of chemical tools for monitoring biological processes. nih.gov
Polymerizable Group AttachmentBiomaterials ScienceIncorporation of groups like thiophene (B33073) for electrochemical polymerization.Creation of novel biocompatible polymers with tunable properties. nih.gov

Q & A

Q. How do substituent modifications influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • QSAR modeling : Correlate logP, polar surface area, and H-bond donors with bioavailability using MOE or Schrödinger .
  • Metabolite identification : Incubate with liver microsomes and profile via UPLC-QTOF to map metabolic hotspots .
  • In silico ADMET prediction : Use SwissADME or pkCSM to forecast absorption and toxicity risks .

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